N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c18-7-9-22-15(6-8-21-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOLDBCOOUZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide is a complex organic compound classified as an oxalamide. Its structure features a tetrahydrofuran ring, a hydroxyethoxy substituent, and a phenyl group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
- Molecular Formula : C15H20N2O5
- Molecular Weight : 308.334 g/mol
- CAS Number : 2320468-80-0
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the tetrahydrofuran moiety may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, possibly through inhibition of bacterial growth.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related oxalamide compounds. Results indicated that these compounds could inhibit the growth of certain bacterial strains, suggesting a potential application in antibiotic development.
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that similar oxalamides could reduce pro-inflammatory cytokine production in immune cells, indicating their role in managing inflammatory responses.
- Enzyme Inhibition : Research has shown that oxalamides can act as enzyme inhibitors in various biochemical pathways, which may lead to therapeutic applications in metabolic disorders.
Comparative Biological Activities of Oxalamides
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following oxalamide derivatives share structural similarities with the target compound but differ in substituents, influencing their physicochemical and functional properties:
Impact of Substituents on Properties
Electron-Withdrawing Groups (Cl, F, CF₃):
- The indole moiety () is associated with neurotransmitter mimicry, suggesting possible CNS applications.
Hydrophilic vs. Hydrophobic Groups:
- The hydroxyethoxy group in the target compound enhances water solubility compared to hydrophobic substituents like CF₃ or indole.
- Hydrophobic groups may improve membrane permeability but require formulation adjustments for bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-phenyloxalamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with functionalized tetrahydrofuran precursors. For example, 3-(hydroxymethyl)tetrahydrofuran derivatives can be modified via etherification with 2-hydroxyethyl groups using Mitsunobu conditions (e.g., DIAD, PPh3) .
- Step 2 : Introduce the oxalamide linkage via coupling reactions. Use activated oxalyl chloride intermediates to react with aniline derivatives under anhydrous conditions (e.g., THF, 0°C to RT) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 ratio of oxalyl chloride to amine) and reaction time (12–24 hrs) to improve yield.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology :
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., tetrahydrofuran C3-methylene protons at δ 3.5–4.0 ppm; oxalamide NH signals at δ 8.5–9.5 ppm) .
- HRMS : Verify molecular ion peaks (expected [M+H]<sup>+</sup> for C16H22N2O5: 335.16) .
- Purity Check : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound, given its structural complexity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the oxalamide moiety’s hydrogen-bonding capacity and the tetrahydrofuran ring’s conformational flexibility .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the 2-hydroxyethoxy side chain .
- Data Interpretation : Compare binding energies with known inhibitors (e.g., MEK or mTOR inhibitors) to hypothesize activity .
Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values, assay types) and normalize using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Experimental Validation : Replicate key assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodology :
- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 6, 12, and 24 hrs.
- Stress Testing : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile groups (e.g., oxalamide hydrolysis) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
